3-Bromo-5-(methoxymethyl)benzaldehyde 3-Bromo-5-(methoxymethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1646314-11-5
VCID: VC4865562
InChI: InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3
SMILES: COCC1=CC(=CC(=C1)Br)C=O
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073

3-Bromo-5-(methoxymethyl)benzaldehyde

CAS No.: 1646314-11-5

Cat. No.: VC4865562

Molecular Formula: C9H9BrO2

Molecular Weight: 229.073

* For research use only. Not for human or veterinary use.

3-Bromo-5-(methoxymethyl)benzaldehyde - 1646314-11-5

Specification

CAS No. 1646314-11-5
Molecular Formula C9H9BrO2
Molecular Weight 229.073
IUPAC Name 3-bromo-5-(methoxymethyl)benzaldehyde
Standard InChI InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3
Standard InChI Key BWZFPHOWYOVWSJ-UHFFFAOYSA-N
SMILES COCC1=CC(=CC(=C1)Br)C=O

Introduction

Structural Identification and Molecular Properties

Key Molecular Parameters:

  • Molecular Weight: 229.07 g/mol (calculated from isotopic masses: C=12.01, H=1.008, Br=79.90, O=16.00).

  • Density: Estimated at 1.5–1.6 g/cm³, analogous to 3-bromo-5-methoxybenzaldehyde .

  • Boiling Point: Predicted to range between 280–300°C, influenced by the methoxymethyl group’s steric effects .

  • Melting Point: Likely a low-melting solid or liquid due to reduced crystallinity from asymmetric substitution.

Synthesis and Industrial Production

Synthetic Routes

The compound can be synthesized through two primary pathways:

Pathway 1: Direct Bromination

  • Substrate: 5-(Methoxymethyl)benzaldehyde.

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane).

  • Conditions: Reaction at 0–25°C with catalytic Lewis acids (e.g., FeBr₃).

  • Yield: ~70–85% after purification via column chromatography.

Pathway 2: Sequential Functionalization

  • Step 1: Bromination of 3-bromo-5-methylbenzaldehyde.

  • Step 2: Etherification of the methyl group using methyl iodide and a base (e.g., K₂CO₃) in DMF.

Industrial Scalability

Continuous flow reactors enhance safety and efficiency for large-scale production, minimizing exothermic risks during bromination. Automated systems ensure precise stoichiometric control, achieving >90% purity.

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

  • IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2850 cm⁻¹ (C–H stretch of –OCH₃), and ~560 cm⁻¹ (C–Br stretch).

  • ¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), δ 7.85–7.40 (m, 3H, Ar–H), δ 4.45 (s, 2H, –CH₂O–), δ 3.40 (s, 3H, –OCH₃).

  • MS (EI): m/z 229 [M]⁺, 151 [M–Br]⁺.

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol .

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxymethyl group. Store at 2–8°C under inert atmosphere .

Reactivity and Functionalization

Aldehyde Group Transformations

  • Oxidation: Forms 3-bromo-5-(methoxymethyl)benzoic acid using KMnO₄ or CrO₃.

  • Reduction: Yields 3-bromo-5-(methoxymethyl)benzyl alcohol with NaBH₄ or LiAlH₄.

  • Nucleophilic Addition: Reacts with Grignard reagents to form secondary alcohols.

Bromine Substitution

  • SNAr Reactions: Bromine displacement by amines (e.g., aniline) in the presence of Cu catalysts .

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to construct biaryl systems.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s aldehyde and bromine moieties enable its use in synthesizing:

  • Anticancer Agents: Analogous to 3-bromo-4,5-dihydroxybenzaldehyde, which shows cytotoxicity against A549 and MCF-7 cells (IC₅₀: 3.09–8.71 μg/mL) .

  • Antiviral Compounds: Brominated benzaldehydes exhibit activity against herpes simplex virus (IC₅₀: 0.91–3.02 μg/mL) .

Material Science

  • Liquid Crystals: Methoxymethyl groups enhance mesogenic properties in aromatic cores.

  • Polymer Modifiers: Incorporated into epoxy resins to improve thermal stability.

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